![molecular formula C11H8ClFN2O B1487087 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol CAS No. 1697581-20-6](/img/structure/B1487087.png)
6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol
Overview
Description
6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol (CFMP) is a synthetic organic chemical compound that has been studied for its potential applications in a variety of fields. The structure of CFMP is composed of a 2-chloro-4-fluorophenyl ring, a 2-methylpyrimidin-4-ol ring, and a 6-carbon bridge connecting them. This compound is of interest due to its unique chemical structure, which has been shown to have a wide range of potential applications.
Scientific Research Applications
Synthesis and Reactivity
6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol is a compound with notable significance in synthetic chemistry, particularly in the synthesis of fluoropyrimidines and other pyrimidine derivatives. The reactivity of fluoropyrimidines, including compounds similar to the one , has been extensively studied, showing that these compounds react significantly faster than their halogenopyrimidine counterparts in piperidinolysis reactions. This suggests potential utility in the synthesis of more complex molecules (Brown & Waring, 1974). Furthermore, the synthesis of 1-arylpiperidin-4-ols showcases the versatility of halogenated phenyl groups in facilitating nucleophilic substitutions, hinting at the broad synthetic applications of compounds like this compound (Reese & Thompson, 1988).
Structural and Theoretical Insights
The study of arylsulfonylated 2-amino-6-methylpyrimidin derivatives offers insights into the structural stabilities and theoretical properties of pyrimidin derivatives. Single-crystal analysis and theoretical calculations provide a foundation for understanding the effects of various substitutions on pyrimidin rings, which can be directly related to the modifications on compounds like this compound (Ali et al., 2021).
Biological Evaluation
Novel derivatives based on 2-amino-substituted 4-methylpyrimidin-4-ols, similar in structure to the compound of interest, have shown pronounced stimulating action on plant growth, indicating the potential of such compounds in agricultural applications. This highlights a direction for the biological evaluation of this compound and similar compounds (Yengoyan et al., 2019).
Mechanism of Action
Target of Action
The primary target of the compound 6-(2-Chloro-4-fluorophenyl)-2-methylpyrimidin-4-ol is the Toll-like receptor 4 (TLR4) . TLR4 is a pattern recognition receptor that recognizes bacterial lipopolysaccharide (LPS). Its activation mainly leads to the synthesis of pro-inflammatory cytokines and chemokines .
Mode of Action
This compound acts as a small-molecule inhibitor of TLR4 signaling . It blocks the signaling mediated by the intracellular domain of TLR4 . More precisely, it attaches to cysteine 747 in the intracellular sphere of TLR4, thus hindering both MyD88-dependent and TRIF-dependent pathways stimulated by LPS .
Result of Action
The action of this compound results in the suppression of the production of multiple cytokines . When tested in vivo, it has been shown to reduce the inflammatory responses in different disease models .
properties
IUPAC Name |
4-(2-chloro-4-fluorophenyl)-2-methyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c1-6-14-10(5-11(16)15-6)8-3-2-7(13)4-9(8)12/h2-5H,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSUBSKMLZUOBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=C(C=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.